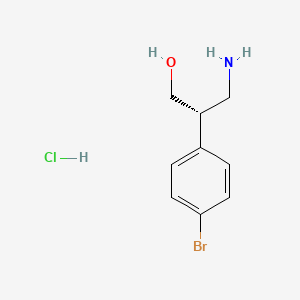

(S)-3-氨基-2-(4-溴苯基)-丙醇,盐酸盐

描述

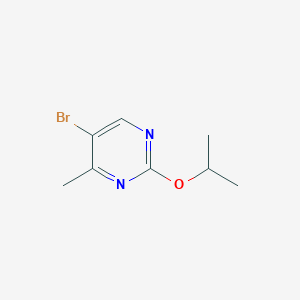

This compound is an amino alcohol with a bromophenyl group. Amino alcohols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH). The bromophenyl group is a phenyl ring (a variant of benzene) with a bromine atom attached. These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The compound likely has a chiral center at the carbon attached to the amino group, the hydroxyl group, and the bromophenyl group, which means it can exist in two different forms, or enantiomers, that are mirror images of each other .Chemical Reactions Analysis

Amino alcohols can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or as bases in elimination reactions. The presence of the bromine atom on the phenyl ring could allow for various substitution reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amino alcohols are polar due to the presence of the amino and hydroxyl groups, and they can form hydrogen bonds, which can affect their solubility and boiling points .科学研究应用

合成和表征用于抗菌应用:该化合物用于合成具有潜在抗菌特性的其他化学物质。Doraswamy 和 Ramana (2013 年) 的一项研究详细介绍了各种化合物的合成,包括 3-氨基-2-(4-溴苯基)丙醇,然后测试它们的抗菌活性。这表明其在开发新的抗菌剂方面具有相关性 (Doraswamy 和 Ramana,2013 年)。

用于药物鉴定的光谱表征:在法医毒理学中,该化合物在卡西酮衍生物的表征中发挥作用。Kuś 等人 (2016 年) 使用光谱技术,包括核磁共振和 X 射线晶体学,来表征卡西酮衍生物,突出了 (S)-3-氨基-2-(4-溴苯基)-丙醇等化合物在非法物质鉴定中的重要性 (Kuś 等,2016 年)。

代谢研究:它还用于研究不同物种中相关化合物的代谢。Sinsheimer、Dring 和 Williams (1973 年) 探讨了去甲肾上腺素在人和动物中的代谢,提供了对类似化合物在体内如何处理的见解 (Sinsheimer、Dring 和 Williams,1973 年)。

有机合成中的对映选择性炔化:Jiang 和 Si (2004 年) 开发了一种基于手性氨基醇的配体用于不对称炔化,展示了其在手性化合物合成中的应用。这项研究突出了该化合物在制造对映体纯物质中的作用,这在药物中至关重要 (Jiang 和 Si,2004 年)。

潜在静脉注射麻醉剂的合成:Stenlake、Patrick 和 Sneader (1989 年) 合成了与 (S)-3-氨基-2-(4-溴苯基)-丙醇盐酸盐相关的化合物并对其进行了检查,以将其用作潜在的静脉注射麻醉剂。这表明其在麻醉药物开发中的相关性 (Stenlake、Patrick 和 Sneader,1989 年)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may also interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity, thereby influencing mood and behavior.

Biochemical Pathways

If it is indeed involved in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, or reuptake of neurotransmitters such as serotonin or norepinephrine.

Pharmacokinetics

The compound “(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride” has high gastrointestinal absorption and is BBB permeant . Its Log Po/w values indicate moderate lipophilicity, which may influence its distribution within the body . .

Result of Action

If it is involved in the synthesis of antidepressants , its action may result in altered neurotransmitter levels or receptor activity, potentially leading to changes in mood and behavior.

安全和危害

The safety and hazards of this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, 4-Bromophenylhydrazine hydrochloride, a compound with a similar bromophenyl group, is known to cause severe skin burns and eye damage .

未来方向

属性

IUPAC Name |

(2S)-3-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHODELWIPTHOQ-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)CO)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)

amino]butanoic acid](/img/structure/B1408299.png)

![1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408302.png)

![Ethyl 4-[2-{4-(tert-butyloxycarbonyl)-piperazin-1-yl}ethoxy]benzoate](/img/structure/B1408303.png)

![(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1408304.png)

![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B1408306.png)